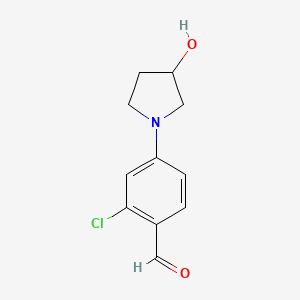![molecular formula C13H12F3NO3 B13162729 (2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)
(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid is a complex organic compound with a unique structure that includes a phenyl group, a trifluoromethyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid typically involves multiple steps, including the formation of the amino acid backbone and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It can be used in studies of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin compound 1: A novel extraction from a Chinese herb, used in cancer research.
Uniqueness
(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid is unique due to its combination of a phenyl group, a trifluoromethyl group, and an amino acid derivative. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H12F3NO3 |
|---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)/b7-6+/t10-/m0/s1 |
InChI Key |
MLIIENMBDGAIEZ-FGEFZZPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


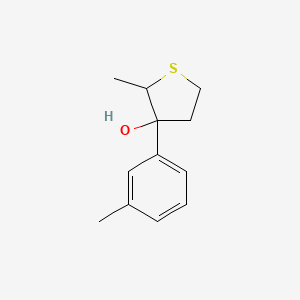
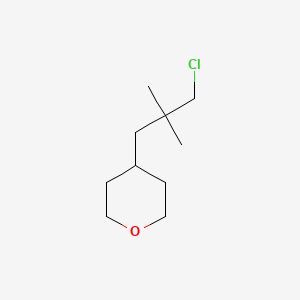

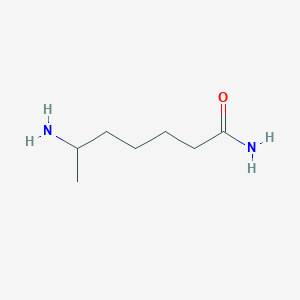
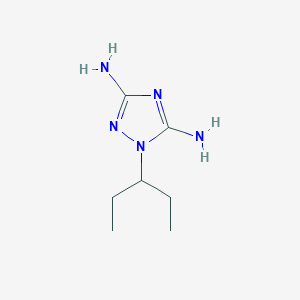
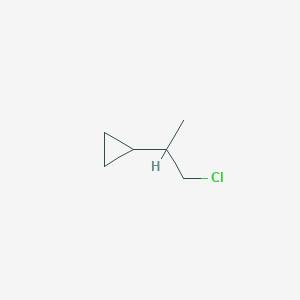
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)

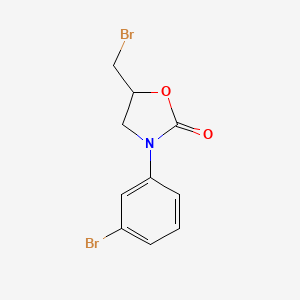
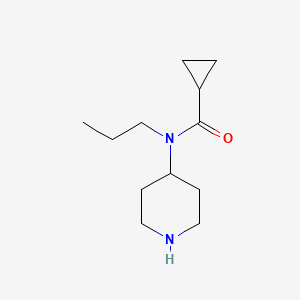
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)
